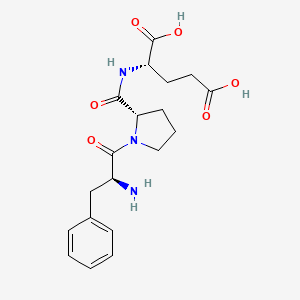

Phe-Pro-Glu

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H25N3O6 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H25N3O6/c20-13(11-12-5-2-1-3-6-12)18(26)22-10-4-7-15(22)17(25)21-14(19(27)28)8-9-16(23)24/h1-3,5-6,13-15H,4,7-11,20H2,(H,21,25)(H,23,24)(H,27,28)/t13-,14-,15-/m0/s1 |

InChI Key |

QARPMYDMYVLFMW-KKUMJFAQSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Phe Pro Glu

Established Solid-Phase Peptide Synthesis (SPPS) Protocols for Phe-Pro-Glu

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner, offering efficiency and ease of purification nih.govchempep.com. This technique involves anchoring the C-terminal amino acid to an insoluble solid support (resin) and sequentially adding protected amino acids to the growing peptide chain.

Resin Selection and Coupling Reagents

The choice of resin and coupling reagents is critical for the yield and purity of the synthesized peptide.

Resin Selection: For a tripeptide with a C-terminal carboxylic acid, such as this compound, a resin that yields a free carboxylic acid upon cleavage is preferred. The Wang resin , functionalized with a 4-hydroxymethylphenoxyacetic acid linker, is a common choice for this purpose, releasing the peptide with a C-terminal carboxylic acid upon treatment with TFA peptide.comcsic.es. If a C-terminal amide were desired, resins like Rink Amide or PAL would be employed peptide.com.

Coupling Reagents: Coupling reagents are essential for activating the carboxyl group of the incoming amino acid, facilitating the formation of the peptide bond with the free amino group of the growing peptide chain sigmaaldrich.comjpt.comiris-biotech.debachem.com. A variety of coupling reagents are available, broadly categorized into carbodiimides and uronium/phosphonium salts.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used nih.govlibretexts.orgsigmaaldrich.comjpt.comiris-biotech.denih.gov. They are cost-effective but can sometimes lead to racemization, particularly with sensitive amino acids. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to suppress racemization and improve coupling efficiency sigmaaldrich.comjpt.comiris-biotech.denih.gov.

Uronium/Phosphonium Salts: These reagents, including HBTU, HATU, PyBOP, TBTU, and COMU, are generally more efficient and faster, leading to reduced racemization, especially for sterically hindered couplings sigmaaldrich.comjpt.comiris-biotech.debachem.comgoogle.comsigmaaldrich.com. They typically require the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), to activate the carboxyl group sigmaaldrich.combachem.comgoogle.com. Oxyma Pure-based reagents like COMU are gaining popularity due to their safety profile compared to HOBt-containing reagents sigmaaldrich.combachem.com.

The specific coupling conditions, including the choice of reagent, solvent (commonly DMF or NMP), and reaction time, are optimized to ensure high coupling yields and minimize side reactions for each amino acid addition.

Table 1: Common Protecting Groups in Fmoc/tBu SPPS

| Functional Group | Protecting Group | Removal Conditions | Orthogonality |

| α-Amino | Fmoc | Piperidine (base) | Orthogonal to tBu |

| Carboxyl (side chain of Glu) | tBu | TFA (acid) | Orthogonal to Fmoc |

Table 2: Common Coupling Reagents in Peptide Synthesis

| Class | Reagents | Key Features |

| Carbodiimides | DCC, EDC, DIC | Cost-effective; can cause racemization; often used with HOBt/HOAt additives. |

| Uronium/Phosphonium Salts | HBTU, HATU, PyBOP, COMU, TBTU, TCTU, HATU | High efficiency, faster coupling, reduced racemization; require a base (e.g., DIPEA). |

| Oxyma-based | COMU, PyOxim | Safer alternatives to HOBt/HOAt-based reagents; efficient. |

Table 3: Common Resins for SPPS

| Resin Type | Linker Type | C-terminal Functionality | Cleavage Conditions | Notes |

| Wang Resin | Wang linker | Carboxylic acid | TFA | Standard for C-terminal carboxylic acids. |

| Rink Amide Resin | Rink Amide linker | Amide | TFA | Commonly used for C-terminal amides, especially with Fmoc chemistry. |

| 2-ClTrt Resin | 2-ClTrt linker | Carboxylic acid/Amide | Mild acid (e.g., DCM/TFA) | Offers milder cleavage conditions, useful for acid-sensitive peptides google.com. |

Solution-Phase Synthesis Approaches for this compound and Analogues

Solution-phase peptide synthesis, also known as classical peptide synthesis, involves carrying out all reactions in solution nih.govchempep.com. This method is generally more labor-intensive than SPPS for longer peptides due to the need for purification of intermediates after each coupling step. However, it remains valuable for large-scale production of shorter peptides or specific fragments, and for synthesizing analogues where specific modifications are required nih.govchempep.com.

In solution-phase synthesis of this compound, protected amino acids (e.g., Boc-Phe-OH, H-Pro-OMe, H-Glu(OtBu)-OH) are coupled sequentially. The carboxyl group of one amino acid is activated, and then reacted with the amino group of the next amino acid. After each coupling, the protecting group on the N-terminus is removed, and the resulting dipeptide or tripeptide is purified. Analogues can be synthesized by employing modified amino acids or by altering the sequence of coupling.

Chemoenzymatic Synthesis of this compound and Related Peptides

Chemoenzymatic synthesis combines chemical and enzymatic methods. While enzymatic methods for peptide synthesis, such as using proteases or ligases, are well-established, specific literature detailing the chemoenzymatic synthesis of this compound was not found in the provided search results. Chemical synthesis methods, particularly SPPS, remain the dominant approach for this tripeptide.

Isotopic Labeling Strategies for Research Applications

Isotopic labeling is a powerful tool for studying peptide behavior, localization, and interactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) silantes.comsigmaaldrich.comnih.govplos.orgproteogenix.science. Stable isotopes such as deuterium (B1214612) (H), carbon-13 (C), and nitrogen-15 (B135050) (N) can be incorporated into the amino acid building blocks before peptide synthesis silantes.comproteogenix.science.

For this compound, this involves using isotopically labeled Phe, Pro, or Glu derivatives in SPPS. For example, Fmoc-protected amino acids with C or N labels can be synthesized and then incorporated into the peptide chain using standard SPPS protocols silantes.comproteogenix.science. This allows researchers to track the peptide's fate in biological systems, quantify its presence, and elucidate its structure with high precision silantes.comnih.govplos.org.

Design and Synthesis of this compound Analogues and Mimics for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how a peptide's chemical structure dictates its biological function nih.govmdpi.comrsc.orgplos.orgnih.gov. By systematically modifying a lead peptide sequence, researchers can identify key structural features responsible for its activity.

For this compound, SAR studies could involve:

Amino Acid Substitution: Replacing Phe, Pro, or Glu with other natural or unnatural amino acids to assess the impact on binding affinity or biological activity nih.govnih.govacs.org. For instance, replacing Phe with alanine (B10760859) or Pro with sarcosine (B1681465) could reveal the importance of the aromatic side chain or the imino group, respectively.

Peptidomimetics: Designing non-peptide molecules that mimic the structure and function of this compound.

Isosteric Replacements: Substituting specific atoms or functional groups within the amino acid residues.

Chiral Inversions: Incorporating D-amino acids instead of L-amino acids.

These modifications are typically carried out using SPPS or solution-phase synthesis, allowing for the generation of libraries of analogues that can be screened for desired biological properties. For example, an alanine scan, where each residue is replaced by alanine, is a common strategy to probe the importance of individual amino acids acs.org.

Compound List:

This compound: Phenylalanyl-Prolyl-Glutamic acid

Advanced Structural Characterization and Conformational Dynamics of Phe Pro Glu

Spectroscopic Techniques for Secondary and Tertiary Structure Elucidation

Spectroscopic methods are powerful, non-destructive tools for examining the structure of peptides in solution. They provide insights into the average conformation and dynamic properties of the molecule.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. nih.govyoutube.com This technique is particularly sensitive to the secondary structure of the peptide backbone.

In the far-UV region (typically 180-240 nm), the CD spectrum is dominated by the amide bond chromophores. youtube.com The shape and magnitude of the CD signal in this region can indicate the presence of ordered structures like helices, beta-sheets, or turns, as well as disordered or random coil conformations. youtube.com For a short peptide like Phe-Pro-Glu, the spectrum would likely indicate a predominantly disordered state in aqueous solution, but the presence of the rigid Proline residue might induce specific turns or kinks that could be detected.

In the near-UV region (250-300 nm), the CD signal arises from aromatic amino acid side chains (Phenylalanine in this case) and provides information about their local environment and tertiary structure. mdpi.com Changes in the near-UV CD spectrum upon binding to another molecule or a change in solvent conditions can signify alterations in the conformation around the Phenylalanine residue. nih.gov

Table 1: Typical CD Spectral Features and Their Structural Interpretations

| Spectral Region | Wavelength Range | Chromophore | Structural Information |

|---|---|---|---|

| Far-UV | 190-240 nm | Peptide Bond | Secondary structure (α-helix, β-sheet, turns, random coil) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of molecules in solution at atomic resolution. wikipedia.orgmdpi.com For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed.

Initially, a 1D proton (¹H) NMR spectrum provides a fingerprint of the molecule, with each proton giving rise to a signal whose chemical shift is sensitive to its local electronic environment. msu.edu However, due to signal overlap in larger molecules, 2D NMR is essential. wikipedia.org

Key 2D NMR experiments for peptide structure determination include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, helping to assign resonances within each amino acid residue. wikipedia.org

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within a single amino acid residue). wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are bonded. This is the primary source of distance restraints used to calculate the 3D structure.

By integrating the distances derived from NOESY with bond angle constraints, a family of structures consistent with the NMR data can be calculated, providing a detailed picture of the peptide's conformational ensemble in solution. Furthermore, NMR relaxation experiments can probe the dynamics of the peptide on various timescales. wikipedia.org The molecular structures of Glutamate (B1630785) and Glutamine are very similar, which can sometimes lead to overlapping spectral features, requiring careful analysis. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's chemical bonds. youtube.com These techniques are complementary and provide information about the peptide's secondary structure and the local environment of specific functional groups. nih.gov

FTIR Spectroscopy measures the absorption of infrared light. youtube.com The Amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration of the peptide backbone, is particularly sensitive to secondary structure. The frequency of this band can distinguish between α-helices, β-sheets, turns, and random coils. nih.gov For this compound, FTIR could be used to monitor conformational changes induced by factors like pH, temperature, or ligand binding by observing shifts in the Amide I and other characteristic bands. researchgate.net

Raman Spectroscopy involves the inelastic scattering of laser light. mdpi.com Like FTIR, the Amide I band provides secondary structure information. Raman has the advantage of being less susceptible to interference from water, making it well-suited for studying peptides in aqueous solutions. youtube.com Additionally, specific bands corresponding to the side chains of Phenylalanine (aromatic ring vibrations) and Glutamic acid (carboxyl group vibrations) can be monitored to provide site-specific conformational information.

Table 2: Key Vibrational Bands for this compound Conformational Analysis

| Technique | Vibrational Band | Frequency Range (cm⁻¹) | Associated Vibration | Structural Insight |

|---|---|---|---|---|

| FTIR/Raman | Amide I | 1600 - 1700 | C=O stretch | Backbone secondary structure |

| FTIR/Raman | Amide II | 1500 - 1600 | N-H bend, C-N stretch | Backbone conformation |

| Raman | Phenylalanine | ~1003 | Ring breathing mode | Environment of Phe side chain |

Mass Spectrometry-Based Approaches for Conformational Insights (e.g., Ion Mobility MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with ion mobility (IM-MS), it becomes a tool for structural biology, allowing for the separation of ions based not only on their m/z but also on their size and shape (collision cross-section, CCS) in the gas phase. acs.orgnih.gov

In an IM-MS experiment, ions of this compound would be generated, typically by electrospray ionization, and introduced into a drift tube filled with an inert buffer gas. acs.org Under the influence of a weak electric field, compact, folded ions will travel through the gas more quickly than extended, unfolded conformers because they experience fewer collisions. This allows for the separation of different conformational families of the peptide. researchgate.net

This technique can provide a distribution of the peptide's gas-phase shapes, offering insights into its intrinsic conformational preferences, free from solvent effects. It is particularly useful for detecting subtle conformational changes, distinguishing between isomers, and studying the stoichiometry and topology of non-covalent complexes. nih.govacs.org

Crystallographic Studies of this compound (e.g., Co-crystallization with Binding Partners)

X-ray crystallography is the gold standard for determining high-resolution, three-dimensional structures of molecules in the solid state. To obtain a crystal structure of this compound, one would need to grow a well-ordered, single crystal of the peptide. youtube.com However, crystallizing small, flexible peptides can be challenging.

A more common and often more biologically relevant approach is to co-crystallize the peptide with a binding partner, such as a protein receptor or enzyme. nih.gov For example, the related tripeptide D-Phe-Pro-Arg has been crystallized in complex with the enzyme thrombin, revealing the precise atomic interactions between the inhibitor peptide and the enzyme's active site. nih.gov

If this compound were found to bind to a specific protein, co-crystallization could provide a static, high-resolution snapshot of its bioactive conformation. The resulting electron density map would detail the peptide's bond lengths, bond angles, and the specific orientation it adopts when interacting with its target. This information is invaluable for understanding the molecular basis of its activity and for structure-based drug design. Peptides containing Phenylalanine are often considered to be prone to forming specific crystal packing arrangements, such as rippled sheets. rsc.org

Computational Chemistry and Molecular Modeling of this compound Conformations

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing a theoretical framework to explore the conformational landscape and dynamics of this compound. nih.govpnnl.gov These methods are especially useful when high-resolution experimental structures are unavailable. nih.gov

Molecular Dynamics (MD) Simulations: This is a key technique where the movements of atoms in the peptide are simulated over time by solving Newton's equations of motion. Starting from an initial structure, an MD simulation can explore the accessible conformations of this compound in a simulated environment (e.g., in a box of water molecules), revealing its dynamic behavior, stable states, and the transitions between them. acs.org

Quantum Mechanical (QM) Calculations: These methods provide highly accurate calculations of the electronic structure and energy of the molecule. nih.gov While computationally expensive for large systems, QM methods can be used to parameterize the force fields used in MD simulations or to study specific regions, like the geometry of a hydrogen bond, with high accuracy.

Docking Simulations: If a potential binding partner for this compound is known, molecular docking can be used to predict the preferred binding mode of the peptide to its receptor. This involves systematically sampling many possible orientations and conformations of the peptide at the binding site and scoring them based on interaction energies. acs.org

Together, these computational approaches can generate and rank plausible 3D models of this compound, predict its dynamic behavior, and offer hypotheses about its mechanism of action that can be tested experimentally. nyu.edu

Molecular Dynamics (MD) Simulations for Conformational Ensembles

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular systems, providing deep insights into the conformational ensembles of peptides like this compound. By numerically solving Newton's equations of motion for the system of atoms, MD simulations can map out the peptide's flexibility, solvent interactions, and the full spectrum of accessible conformations in a given environment.

The process begins with the construction of an initial 3D model of this compound. This structure is then placed in a simulation box, typically filled with explicit water molecules to mimic physiological conditions, and subjected to energy minimization to remove any unfavorable atomic clashes. The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble). dtu.dk During the production phase of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is recorded.

Analysis of these trajectories reveals the conformational ensemble—the collection of all structures the peptide adopts over time. For this compound, a key feature is the cis-trans isomerization of the peptide bond preceding the proline residue. MD simulations can quantify the energetic barrier between these states and the relative populations of the cis and trans conformers. Furthermore, these simulations elucidate the dynamics of:

Backbone Flexibility: The Ramachandran plots (φ, ψ dihedral angles) for Phenylalanine and Glutamic acid can be generated from the trajectory to visualize the allowed and preferred backbone conformations.

Side-Chain Orientations: The simulations track the rotational states (rotamers) of the Phe and Glu side chains, revealing how they interact with each other and the surrounding solvent. For instance, the phenyl ring of Phe can engage in π-π stacking or hydrophobic interactions, while the carboxyl group of Glu can form hydrogen bonds.

Solvent Interaction: The radial distribution function of water molecules around specific peptide groups can be calculated to understand hydration patterns and the role of the solvent in stabilizing certain conformations.

The data below illustrates typical outputs from an MD simulation analysis of a tripeptide like this compound, showing the relative populations of major conformational clusters identified during a simulation run.

| Conformational Cluster | Relative Population (%) | Key Intermolecular Interactions | Proline Conformation |

|---|---|---|---|

| 1 | 45.2 | H-bond (Glu side chain to backbone C=O) | Trans |

| 2 | 28.5 | Hydrophobic collapse (Phe side chain interacts with Pro ring) | Trans |

| 3 | 15.8 | Extended conformation, solvent-exposed | Trans |

| 4 | 9.5 | Turn-like structure | Cis |

| 5 | 1.0 | Other minor states | - |

Quantum Chemical Calculations for Electronic Structure and Reactivity

While MD simulations excel at sampling conformational space using classical mechanics, quantum chemical (QC) calculations are necessary to understand the electronic structure that ultimately governs the peptide's properties. nih.gov Based on the principles of quantum mechanics, these calculations provide a detailed picture of electron distribution, molecular orbitals, and chemical reactivity. nih.govmdpi.com

Methods like Density Functional Theory (DFT) and ab initio calculations are applied to representative snapshots from MD simulations or to energy-minimized structures. For this compound, QC calculations can determine:

Partial Atomic Charges: By calculating the electrostatic potential, the distribution of charge across the molecule can be precisely mapped. This is critical for understanding electrostatic interactions, such as the ionic interaction between the negatively charged Glu side chain and a potential N-terminal positive charge.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the peptide's reactivity. The HOMO-LUMO gap is an indicator of chemical stability and the energy required for electronic excitation. The phenyl ring of Phe, for example, significantly influences the character of these frontier orbitals.

Bonding Analysis: QC methods can quantify the strength and nature of covalent and non-covalent bonds within the molecule, including hydrogen bonds that stabilize specific conformations.

The following table presents hypothetical results from a DFT calculation on a low-energy conformation of this compound, illustrating the type of electronic property data that can be obtained.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Region of electron donation (primarily on Phe aromatic ring) |

| LUMO Energy | -0.5 eV | Region of electron acceptance (primarily on peptide backbone) |

| HOMO-LUMO Gap | 6.3 eV | Indicates high electronic stability |

| Dipole Moment | 5.2 Debye | Reflects overall molecular polarity and charge asymmetry |

Conformational Landscape Analysis and Energy Minimization

The conformational landscape, or potential energy surface (PES), is a conceptual map where every possible 3D arrangement of a molecule is associated with a potential energy value. Understanding this landscape is key to identifying the most stable and functionally relevant structures.

Energy minimization algorithms are used to locate the local minima on this surface. umich.edu Starting from an initial geometry (e.g., from an MD snapshot or a randomly generated structure), these methods iteratively adjust atomic coordinates to move "downhill" on the energy landscape until a stationary point (a local energy minimum) is reached. umich.edu For a peptide like this compound, this process would be repeated with thousands of different starting conformations to thoroughly explore the landscape.

The primary goals of this analysis are:

Identifying Stable Conformers: Locating the various low-energy structures the peptide can adopt. The structure with the lowest energy is the global minimum energy conformation, representing the most stable state in a vacuum at 0 K.

Characterizing Conformational Families: Grouping the identified minima into families based on structural similarity (e.g., extended, turn-like, compact). nih.gov The presence of proline often leads to distinct families corresponding to the cis and trans isomers. nih.govnih.gov

Determining Relative Energies: Calculating the energy difference between these stable conformers provides a measure of their relative populations at thermal equilibrium.

The table below summarizes hypothetical results from a conformational landscape analysis of this compound, ranking the most stable conformers found after extensive energy minimization searches.

| Conformer ID | Relative Energy (kcal/mol) | Backbone Dihedrals (Phe: φ, ψ) | Key Feature |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -75°, 140° | Trans-proline, compact structure with internal H-bond |

| 2 | 0.85 | -135°, 135° | Trans-proline, extended β-strand like |

| 3 | 2.10 | -60°, -40° | Trans-proline, turn-like |

| 4 | 3.50 | -70°, 150° | Cis-proline, compact structure |

Molecular and Cellular Mechanisms of Action of Phe Pro Glu

Elucidation of Specific Receptor-Ligand Interactions

Information regarding the specific interaction of Phe-Pro-Glu with cellular receptors is not described in the available scientific literature. For a peptide to exert a biological effect, it typically binds to a specific receptor on the cell surface or within the cell. This interaction is fundamental to initiating a signaling cascade. However, studies identifying a primary receptor target for this compound are currently absent.

No in vitro studies detailing the binding affinity (such as Kd, Ki, or IC50 values) of this compound to any specific receptor have been found. Furthermore, research on its selectivity profile—that is, its preferential binding to one receptor over others—is also unavailable. Such studies are critical for understanding the potency and specificity of a ligand. Without this data, the primary molecular target of this compound remains unknown.

Table 1: Binding Affinity and Selectivity Data for this compound

| Receptor Target | Binding Affinity (Kd/Ki/IC50) | Selectivity Profile |

|---|

This table is representative of the lack of available data.

The process of receptor internalization, where a receptor is drawn into the cell after binding to a ligand, is a common mechanism for regulating signal duration and intensity. nih.govnih.gov There are no published studies that investigate whether the binding of this compound to a receptor induces its internalization. Consequently, information on the immediate downstream signaling events that would follow such an interaction is also not available.

Modulation of Enzymatic Activity and Enzyme-Substrate Interactions

Peptides can act as modulators of enzyme function, either by inhibiting or activating them. This can occur through direct competition with the substrate at the active site or by binding to an allosteric site, which changes the enzyme's conformation.

No research is available that characterizes this compound as an enzyme inhibitor. Therefore, data on its inhibition kinetics, such as its mechanism (e.g., competitive, non-competitive, uncompetitive) and its inhibition constant (Ki), have not been determined. khanacademy.orgyoutube.comyoutube.comyoutube.com Kinetic studies are essential for defining how a compound affects enzyme performance. nih.gov

Table 2: Enzyme Inhibition Profile of this compound

| Target Enzyme | Inhibition Mechanism | Ki Value |

|---|

This table is representative of the lack of available data.

Allosteric modulators bind to a site on an enzyme or receptor that is distinct from the primary active site, thereby altering the protein's activity. qub.ac.ukfrontiersin.orgnih.gov There is no evidence in the current scientific literature to suggest that this compound functions as an allosteric modulator for any enzyme or receptor. Studies that would identify a potential allosteric binding site and characterize the resulting conformational changes have not been performed for this tripeptide.

Influence on Intracellular Signal Transduction Pathways (e.g., in cell lines)

Following receptor activation or enzyme modulation, a cascade of intracellular signaling events typically occurs, involving pathways that regulate various cellular functions like gene expression, metabolism, and proliferation. nih.gov There are no published studies using cell lines or other model systems to investigate the effects of this compound on any intracellular signal transduction pathways. Therefore, its potential influence on cellular behavior remains uncharacterized.

G-Protein Coupled Receptor (GPCR) Signaling Cascades

G-Protein Coupled Receptors (GPCRs) represent a large family of transmembrane receptors that play a crucial role in a wide array of physiological processes by recognizing a variety of external signals, including hormones, neurotransmitters, and peptides. nih.govwikipedia.orgkhanacademy.org Upon ligand binding, GPCRs undergo a conformational change that activates associated heterotrimeric G proteins (composed of α, β, and γ subunits). nih.govyoutube.com This activation initiates a cascade of intracellular events, often leading to the production of second messengers. khanacademy.orgnih.gov The G protein's α subunit exchanges GDP for GTP, dissociates from the βγ subunits, and proceeds to modulate the activity of downstream effector proteins like adenylyl cyclase or phospholipase C. wikipedia.orgyoutube.com This intricate signaling system is a primary target for approximately 34% of all FDA-approved drugs. wikipedia.org

Currently, direct evidence specifically linking the tripeptide this compound to the activation or modulation of GPCR signaling cascades has not been extensively documented in the scientific literature. While peptides are a known class of ligands for GPCRs, the specific interaction of this compound with a particular GPCR and the subsequent downstream signaling events remain an area for future investigation.

Receptor Tyrosine Kinase (RTK) Pathways

Receptor Tyrosine Kinases (RTKs) are high-affinity cell surface receptors that are key regulators of normal cellular processes such as cell growth, differentiation, and metabolism. wikipedia.orgnih.gov This family includes receptors for many polypeptide growth factors and hormones. wikipedia.org The typical activation mechanism for RTKs involves ligand-induced receptor dimerization, which brings the intracellular kinase domains into close proximity, leading to their autophosphorylation on tyrosine residues. youtube.com These newly formed phosphotyrosine motifs serve as high-affinity binding sites for various intracellular signaling proteins containing SH2 (Src homology 2) or PTB (phosphotyrosine-binding) domains. nih.govnih.gov The recruitment of these proteins, such as Grb2, initiates downstream signaling cascades, including the Ras-MAPK pathway and the PI3K-Akt pathway, which in turn regulate the expression of genes involved in cell proliferation and survival. nih.govyoutube.com

The direct interaction of the this compound tripeptide with RTKs or its influence on RTK-mediated signaling pathways is not well-established in the current body of scientific research. Further studies are required to determine if this compound can act as a ligand for any of the 58 known human RTKs or otherwise modulate their activity.

Intracellular Second Messenger Systems (e.g., cAMP, Ca2+)

Second messengers are small, non-protein intracellular signaling molecules that are released in response to an extracellular signal—the "first messenger"—binding to a cell surface receptor. wikipedia.orglumenlearning.com Their primary role is to relay and amplify signals from the cell membrane to target molecules within the cytosol or nucleus, triggering a variety of physiological changes. wikipedia.orglibretexts.org Major classes of second messengers include cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP), lipid-derived messengers such as inositol trisphosphate (IP₃) and diacylglycerol (DAG), and ions, most notably calcium (Ca²+). wikipedia.orglibretexts.orgkhanacademy.org

The production of these messengers is tightly regulated. For instance, cAMP is synthesized from ATP by the enzyme adenylyl cyclase, which is often activated by G-protein α subunits. khanacademy.org Similarly, phospholipase C, another G-protein effector, cleaves the membrane lipid PIP₂ to generate IP₃ and DAG. libretexts.org IP₃ then triggers the release of stored Ca²+ from the endoplasmic reticulum. libretexts.orgnih.gov

Specific research detailing the effects of this compound on the levels or dynamics of intracellular second messenger systems like cAMP or Ca²+ is currently limited. The potential for this tripeptide to influence the enzymes responsible for second messenger synthesis or the channels that regulate ion concentration has yet to be fully explored.

Effects on Gene Expression and Protein Synthesis (In Vitro/Cellular Models)

The regulation of gene expression is a fundamental process that allows cells to respond to their environment by altering the synthesis of specific proteins. This can be influenced by a variety of signaling molecules, including amino acids and their derivatives. Glutamine, for example, is known to regulate the expression of numerous genes related to metabolism, signal transduction, and cell defense. imrpress.com Studies have shown that glutamine and glutamate (B1630785) can modulate the expression of glutamine synthetase (GS) mRNA in both in vitro and in vivo models. mdpi.commdpi.com

The specific impact of the tripeptide this compound on global gene expression profiles and protein synthesis in cellular models has not been extensively characterized. Determining how this peptide may influence transcription factors, mRNA stability, or the translational machinery is a necessary step to understand its cellular functions. Techniques like DNA microarrays, which allow for the simultaneous monitoring of thousands of genes, could be employed to elucidate the genetic pathways modulated by this compound. nih.gov

Cellular Response Modulations (e.g., Cell Differentiation, Migration, Apoptosis, Proliferation in Non-Clinical Contexts)

Cellular responses such as proliferation, differentiation, migration, and apoptosis are complex processes tightly regulated by a network of signaling pathways. wikipedia.org External signals, transduced through receptors, can trigger cascades that ultimately alter a cell's behavior and fate. lumenlearning.com For instance, the activation of RTKs by growth factors can initiate signaling through the MAPK pathway, which promotes cell growth and division. khanacademy.org Conversely, prolonged stress signals, such as those originating from the endoplasmic reticulum, can activate apoptotic pathways leading to programmed cell death. mdpi.com

While the constituent amino acids of this compound are involved in numerous cellular processes, the specific effects of the tripeptide itself on modulating cell differentiation, migration, apoptosis, or proliferation in non-clinical contexts are not yet clearly defined.

Autophagy and Stress Response Pathways

Autophagy is a highly conserved cellular process for the degradation of long-lived proteins and damaged organelles through a lysosomal pathway. nih.govnih.gov This self-degradation system is crucial for maintaining cellular homeostasis, especially under conditions of stress, such as nutrient deprivation. nih.govtandfonline.com The process is regulated by a set of autophagy-related (Atg) genes and can be influenced by the availability of amino acids; for example, amino acids including Phenylalanine (Phe) and Proline (Pro) have been shown to suppress autophagy in certain contexts. nih.gov However, excessive or dysfunctional autophagy can contribute to cell death. tandfonline.comoup.com

Cellular stress response pathways are activated by various stimuli, including metabolic and oxidative stress, to protect the cell from damage. plos.orgnih.gov These pathways often involve the activation of specific transcription factors that regulate the expression of protective genes, such as heat shock proteins. plos.orgiiarjournals.org

The direct role of the tripeptide this compound in modulating autophagy or specific stress response pathways remains to be elucidated. Research is needed to determine if it can influence the core autophagy machinery or affect key regulators of the cellular stress response.

Immunomodulatory Effects in Cellular Assays

Peptides derived from food proteins are known to possess a range of bioactive properties, including immunomodulatory effects. The amino acid composition of these peptides is often critical to their function. Research has indicated that amino acids such as glycine, valine, leucine, proline, phenylalanine, and the negatively charged glutamic acid are frequently found in peptides that exhibit immune-modulating activities. nih.gov These peptides can exert their effects through various mechanisms, including the direct stimulation of immune cell receptors, interference with intracellular inflammatory signaling pathways, or by influencing the production of cytokines. nih.govnih.gov

Given that this compound is composed of amino acids commonly found in immunomodulatory peptides, it is plausible that this tripeptide could influence immune cell function. nih.gov Potential effects could include modulating lymphocyte proliferation, altering the secretion of cytokines (e.g., interleukins, interferons), or affecting the activity of phagocytic cells. However, specific studies using cellular assays to detail the direct immunomodulatory effects of this compound are required to confirm this potential and delineate the underlying mechanisms.

Table of Research Findings on Potential Immunomodulatory Peptides

| Peptide/Component | Source/Model | Observed Immunomodulatory Effect |

| Various Peptides | General Finding | Presence of Gly, Val, Leu, Pro, Phe, Glu often correlates with immune effects. nih.gov |

| Whey & Soy Hydrolysates | In Vitro | Larger fractions (>1000 kDa) can have immunomodulatory effects. nih.gov |

| ANXA1 Mimetic Peptides | In Vivo / In Vitro | Can inhibit leukocyte transmigration and promote clearance of apoptotic neutrophils. mdpi.com |

| Formyl Peptide Receptor Agonists | In Vivo / In Vitro | Trigger signaling cascades leading to leukocyte migration and cytokine release. mdpi.com |

Biorecognition, Binding Interactions, and Molecular Recognition of Phe Pro Glu

Identification and Characterization of Specific Protein Binding Partners

The identification and characterization of protein binding partners for peptides are crucial for understanding their biological functions. Techniques such as affinity chromatography and co-immunoprecipitation are foundational for isolating interacting proteins, while methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics and thermodynamics.

Affinity Chromatography and Co-Immunoprecipitation Studies

Affinity chromatography utilizes the specific binding interaction between a target molecule and a stationary phase ligand to achieve purification. Short peptides, including those containing Phenylalanine, Proline, and Glutamic acid, can serve as effective ligands. For instance, the Strep-tag II, an eight-amino acid peptide (Trp-Ser-His-Pro-Gln-Phe-Glu-Lys), is widely used for affinity purification of recombinant proteins due to its specific interaction with engineered streptavidin (Strep-Tactin) wikipedia.orgnih.gov. This tag incorporates Phe and Glu, demonstrating the utility of these amino acids within peptide affinity tags. Similarly, complementary peptide pairs have been designed for affinity purification, involving sequences that include Phe and Pro nih.gov.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

SPR is a label-free optical technique used to measure binding kinetics in real-time xantec.comnicoyalife.combioradiations.comnih.gov. It quantrizes the association rate constant (), dissociation rate constant (), and dissociation constant (), providing insights into the speed and strength of molecular interactions. ITC, on the other hand, measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters such as the binding affinity (), enthalpy change (), and entropy change () tainstruments.comspringernature.comcureffi.orgresearchgate.netazom.com. These methods are essential for a complete thermodynamic and kinetic characterization of molecular recognition events. However, specific SPR or ITC data detailing the binding kinetics and thermodynamics of the Phe-Pro-Glu tripeptide with any particular protein partners have not been found in the searched literature.

Interaction with Membrane Lipids and Formation of Peptide-Membrane Complexes

Peptides can interact with lipid bilayers and cell membranes, influencing membrane structure and function. The nature of these interactions is dictated by the amino acid composition, particularly the balance of hydrophilic and hydrophobic residues, as well as the presence of charged amino acids nih.govutdallas.edu.

Phenylalanine, being aromatic and hydrophobic, tends to be found in the transmembrane regions of membrane proteins and contributes to hydrophobic interactions utdallas.edu. Proline, with its cyclic structure, can influence peptide conformation and membrane insertion, with studies indicating it is preferred in lipid-facing positions within membrane proteins mdpi.com. Glutamic acid, being acidic and charged, can engage in electrostatic interactions with charged lipid head groups nih.govutdallas.edu.

While specific studies on this compound complex formation with membrane lipids are absent, the combined properties of these amino acids suggest potential for interaction. For instance, a signal peptide sequence containing Asp-Phe-Pro-Glu was studied for its lipid interactions conicet.gov.ar. The hydrophobic nature of Phe would likely facilitate insertion into the lipid core, while the charged Glu residue might interact with the membrane interface.

Binding to Nucleic Acids (DNA/RNA) and its Implications

The interaction of peptides with nucleic acids is fundamental to many cellular processes, including gene regulation and DNA repair. Amino acid residues play critical roles in recognizing and binding to DNA and RNA through various non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and π-stacking.

A notable example involving a Phe-X-Glu motif is found in the MutS protein, a DNA mismatch repair protein. Crystal structures reveal that in a conserved Phe-X-Glu motif within MutS, the Glutamic acid residue participates in hydrogen bonding with DNA bases, while the Phenylalanine residue engages in π-stacking interactions with the base nih.gov. These interactions are critical for mismatch recognition and discrimination. Although this involves a Phe-X-Glu sequence within a larger protein context, it highlights the potential for such motifs to mediate DNA binding.

Amino acids like Phe and Pro are also implicated in RNA binding through interactions such as π-interactions and their influence on secondary structure nih.govbenthamopen.com. Phenylalanine, with its aromatic ring, can participate in π-π stacking with RNA bases, while Proline's structural properties can influence peptide-RNA complex formation nih.govbenthamopen.comnih.gov.

Molecular Recognition Principles Governing this compound Interactions

Molecular recognition is the specific, non-covalent association between molecules, driven by a combination of forces including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic effects trinity.edunih.gov. The sequence and conformation of a peptide dictate its molecular recognition capabilities.

Phenylalanine's aromatic ring is crucial for π-π stacking and hydrophobic interactions, contributing significantly to binding stability nih.gov. Proline's unique cyclic structure can restrict the peptide backbone's flexibility, potentially influencing binding geometry and the number of stabilizing interactions trinity.edu. Glutamic acid's charged carboxyl group can form electrostatic interactions and hydrogen bonds. The specific arrangement of these residues in this compound would determine its unique recognition profile. For example, in the context of cucurbit[n]urils, Phe-Pro containing peptides showed diminished binding affinity compared to other peptides, possibly due to Proline's conformational constraints trinity.edu.

Allosteric Regulation Induced by this compound Binding

Allosteric regulation involves the binding of a molecule at one site on a protein, leading to a conformational change that affects activity at a different site. Phenylalanine itself has been identified as an allosteric regulator for certain enzymes. For instance, Phenylalanine can act as an allosteric inhibitor of M2 pyruvate (B1213749) kinase (M2PYK), stabilizing its inactive T-state and preventing activation by other ligands pnas.orgelifesciences.org. In serine proteases, Phenylalanine at a specific position can mediate allosteric enhancement of catalytic activity, while Proline at the same position abolishes this effect slu.edu.

While these examples demonstrate the allosteric potential of Phenylalanine and the influence of Proline in modulating such effects, there is no direct evidence in the literature to suggest that the specific tripeptide this compound acts as an allosteric regulator.

The tripeptide this compound, while not extensively studied as a standalone entity, comprises amino acids with well-defined roles in molecular interactions. Phenylalanine contributes hydrophobicity and aromaticity for binding and stacking interactions. Proline introduces conformational rigidity, influencing peptide structure. Glutamic acid provides electrostatic and hydrogen bonding capabilities. Evidence suggests that Phe-X-Glu motifs can participate in DNA binding, and Phe and Pro are involved in various protein-ligand and protein-membrane interactions. However, specific research detailing the protein binding partners, binding kinetics, thermodynamics, membrane complex formation, or allosteric regulatory roles of the this compound tripeptide itself is currently lacking. Further investigation would be required to elucidate its precise biological functions and interaction profiles.

Compound List:

Phenylalanine (Phe)

Proline (Pro)

Glutamic acid (Glu)

Strep-tag II

Strep-Tactin

MutS protein

M2 pyruvate kinase (M2PYK)

Serine proteases

L-phenylalanine (Phe)

Metabolic Pathways, Biodegradation, and Stability of Phe Pro Glu in Biological Systems

Enzymatic Degradation by Peptidases and Proteases

The primary route for the metabolism of Phe-Pro-Glu is through hydrolysis of its peptide bonds by a class of enzymes known as peptidases or proteases. The specific enzymes involved are determined by the amino acid sequence of the tripeptide, which contains two distinct peptide bonds: Phe-Pro and Pro-Glu.

The degradation of this compound can be initiated at two potential cleavage sites. The susceptibility of each bond to enzymatic hydrolysis depends on the specificity of the available proteases.

Cleavage of the Pro-Glu Bond: The peptide bond C-terminal to a proline residue is a unique substrate for a specific class of enzymes known as Post-Proline Cleaving Enzymes (PPCEs). mdpi.comnih.gov These enzymes are critical for the breakdown of proline-rich proteins and peptides, such as collagen and gluten, which are otherwise resistant to many common proteases. mdpi.commdpi.com PPCEs are found in various organisms and are broadly classified into families like serine peptidase S9 (prolyl oligopeptidases), S28, and G12 (glutamic peptidases). mdpi.comacs.orgencyclopedia.pub

Prolyl Endopeptidases (PEPs): These enzymes, belonging to the S9 family, are well-characterized PPCEs that hydrolyze peptide bonds on the C-terminal side of proline residues within a peptide chain. nih.govresearchgate.net They are considered endopeptidases and can cleave peptides of up to 30 amino acids in length. researchgate.net

Dipeptidyl Peptidases (DPPs): This group of exopeptidases can cleave dipeptides from the N-terminus of a polypeptide. Dipeptidyl Peptidase 4 (DPP-4), for instance, preferentially cleaves X-Pro dipeptides, where X is any amino acid. While it typically acts on the N-terminus, its broad specificity is relevant to proline-containing peptide metabolism.

Neprosin: A glutamic peptidase found in carnivorous plants, neprosin also exhibits post-proline cleaving activity, preferentially cleaving after proline and alanine (B10760859) residues at a low pH. acs.org

Cleavage of the Phe-Pro Bond: The peptide bond preceding a proline residue (Phe-Pro) is notably resistant to cleavage by many common endopeptidases, such as trypsin and chymotrypsin. The rigid structure of the proline ring makes the preceding peptide bond a poor substrate for these enzymes. However, some specialized proteases, like the HIV-1 protease, are known to specifically cleave Phe-Pro bonds, although this is not a common metabolic pathway in humans under normal physiological conditions. acs.org General degradation would likely rely on less specific exopeptidases after initial cleavage of the Pro-Glu bond.

Based on enzyme specificity, the most probable initial metabolic step for this compound is the cleavage of the Pro-Glu bond by a post-proline cleaving enzyme.

| Enzyme Class | Specific Enzyme Example | Cleavage Site in this compound | Probable Action |

|---|---|---|---|

| Post-Proline Cleaving Enzymes (PPCEs) | Prolyl Endopeptidase (PEP) | Between Proline and Glutamic acid (Pro-|-Glu) | Primary initial cleavage, releasing Phe-Pro and Glu. |

| Dipeptidyl Peptidases | Dipeptidyl Peptidase 4 (DPP-4) | N/A (acts on N-terminus) | Would not cleave this compound but could degrade other peptides with N-terminal X-Pro sequences. |

| Aminopeptidases | General Aminopeptidases | Between Phenylalanine and Proline (Phe-|-Pro) | Possible, but often slow due to the presence of Proline at the P1' position. More likely to act on the Phe-Pro dipeptide after initial cleavage. |

| Carboxypeptidases | General Carboxypeptidases | Between Proline and Glutamic acid (Pro-|-Glu) | Possible cleavage of the C-terminal Glutamic acid. |

The kinetics of this compound hydrolysis are dictated by the efficiency of the involved enzymes. The rate-limiting step is likely the initial cleavage, as the resulting dipeptides and amino acids are more readily metabolized.

Hydrolysis Rate: Peptides containing proline are generally more resistant to degradation than other peptides. The presence of proline significantly increases the half-life of peptides in biological fluids. nih.gov Therefore, the hydrolysis of this compound is expected to be slower than that of tripeptides lacking proline. The rate would be highest in tissues with high concentrations of PPCEs.

Metabolite Identification: The enzymatic degradation of this compound yields a predictable set of metabolites.

Initial Cleavage: Hydrolysis of the Pro-Glu bond by a prolyl endopeptidase would produce the dipeptide Phenylalanyl-Proline (Phe-Pro) and the amino acid Glutamic acid (Glu) .

Secondary Cleavage: The resulting Phe-Pro dipeptide would then be hydrolyzed by other peptidases, such as prolidase (an imidodipeptidase), into its constituent amino acids: Phenylalanine (Phe) and Proline (Pro) . nih.gov

Thus, the complete enzymatic hydrolysis of the tripeptide results in its three constituent amino acids.

Non-Enzymatic Degradation Mechanisms (e.g., Oxidation, Deamidation)

In addition to enzymatic action, this compound can undergo slower, non-enzymatic chemical modifications under physiological conditions.

Oxidation: The Phenylalanine residue, with its aromatic side chain, is susceptible to oxidation by reactive oxygen species (ROS). This can lead to the formation of various oxidized products, including hydroxylated derivatives like tyrosine, which could alter the peptide's structure and function.

Tissue-Specific or Compartmentalized Metabolism of this compound

The metabolism of this compound is not uniform throughout the body but occurs in specific tissues and cellular compartments where relevant enzymes are expressed.

Gastrointestinal Tract: If ingested orally, proteins and peptides are hydrolyzed by digestive proteases like pepsin and trypsin. However, the Phe-Pro and Pro-Glu linkages would be largely resistant to these enzymes, potentially allowing the tripeptide or larger fragments containing it to be absorbed. mdpi.commdpi.com

Blood/Plasma: Human plasma contains various peptidases, and di- and tripeptides can be detected in the blood after a protein-rich meal. nih.gov The stability of peptides in plasma varies, but proline-containing peptides tend to have greater stability. nih.gov

Tissue Distribution: Enzymes capable of cleaving proline-containing peptides are widely distributed. Dipeptidyl peptidase 4 (DPP-4), for example, is found on the endothelial membranes of most organs, including the liver, kidneys, and pancreas, as well as on the surface of T-lymphocytes. oup.comitnonline.com This wide distribution suggests that the metabolic degradation of this compound could occur in numerous tissues throughout the body.

Cellular Metabolism: Once the tripeptide is broken down into its constituent amino acids, they enter tissue-specific metabolic pathways.

Phenylalanine: Primarily metabolized in the liver.

Proline: Can be oxidized in the mitochondria of various tissues to provide energy or be converted to glutamate (B1630785). nih.govmdpi.comcreative-proteomics.com

Glutamic acid: A key metabolite in central carbon and nitrogen metabolism in virtually all tissues.

Stability Assessment in In Vitro Biological Matrices (e.g., Plasma, Serum, Tissue Homogenates)

The stability of this compound can be assessed in vitro by incubating the peptide in various biological matrices and monitoring its degradation over time, typically using methods like HPLC or LC-MS.

Plasma and Serum: Studies show that peptides are generally degraded more rapidly in serum than in plasma due to the activation of proteases during the coagulation process. plos.orgresearchgate.net However, peptides are surprisingly more stable in fresh whole blood compared to either plasma or serum. plos.org The half-life of a tripeptide like this compound would be expected to be longer than peptides lacking proline, which confers resistance to many peptidases. nih.gov

Tissue Homogenates: Incubation in tissue homogenates from the liver or kidney, which have high metabolic activity and concentrations of peptidases, would likely result in more rapid degradation of this compound compared to plasma.

| Biological Matrix | Relative Proteolytic Activity | Expected Stability of this compound | Reference |

|---|---|---|---|

| Fresh Whole Blood | Low | High | plos.org |

| Plasma (with anticoagulants) | Moderate | Moderate | plos.orgresearchgate.net |

| Serum (post-coagulation) | High | Low to Moderate | plos.orgresearchgate.net |

| Liver/Kidney Homogenate | Very High | Low | N/A |

Influence of Post-Translational Modifications on Stability and Metabolism

If the this compound sequence is part of a larger parent protein, post-translational modifications (PTMs) on or near this sequence can profoundly influence its stability and cleavage.

Glycosylation: The attachment of sugar moieties (glycans) to a protein can sterically hinder the access of proteases to their cleavage sites. O-glycosylation near the this compound sequence could protect the peptide bonds from hydrolysis, thereby preventing the release of the tripeptide and increasing the stability of the parent protein against specific proteolytic events. researchgate.netnih.gov In some cases, glycosylation of a glutamate residue itself can be a key intermediate step that drives a subsequent cleavage event, although this is a highly specific mechanism. nih.govubc.ca

Phosphorylation: The addition of a phosphate group, typically to serine, threonine, or tyrosine residues, introduces a significant negative charge and can alter the local conformation of a peptide. lifetein.com This change can either inhibit or, in some cases, promote protease recognition and cleavage. Phosphorylation has been shown to be an effective strategy for enhancing the stability of peptides against proteolytic degradation in serum. acs.orgnih.gov A phosphorylation event near the this compound sequence could therefore modulate its release from a parent protein and affect its subsequent metabolic stability. nih.gov

Physiological Roles and Functional Contributions of Phe Pro Glu Mechanistic in Vivo Studies in Animal Models

Endogenous Production and Localization within Biological Systems

Endogenous short peptides are typically produced through the proteolytic cleavage of larger precursor proteins. antiaging-systems.comwikipedia.org This process can be highly regulated, occurring in response to specific physiological stimuli, leading to the rapid and localized formation of bioactive peptides. antiaging-systems.com The enzymes involved, known as peptidases, cleave the precursor proteins at specific sites to release the active peptide fragments. antiaging-systems.com

Given this general mechanism, Phe-Pro-Glu would be generated from a larger protein that contains this specific amino acid sequence. The localization of this compound within the body would depend entirely on the expression and distribution of its parent protein. Bioactive peptides are found throughout the body and can act locally on nearby cells or travel through the bloodstream to exert effects on distant tissues, similar to hormones. wikipedia.org Short peptides, including di- and tripeptides, can be absorbed in the small intestine, enter the bloodstream, and be distributed to various organs and tissues. antiaging-systems.comresearchgate.net

Participation in Homeostatic Regulation (e.g., Metabolic, Neuroendocrine, Immune)

Short peptides play a significant role in maintaining homeostasis by acting as signaling molecules within the neuroendocrine and immune systems. antiaging-systems.comresearchgate.net They are integral to the complex communication network that coordinates biosynthesis and maintains cellular stability. antiaging-systems.com The homeostatic functions of this compound can be inferred from its components:

Phenylalanine: This essential amino acid is a crucial building block for proteins and a precursor for the synthesis of key molecules involved in metabolic regulation. metwarebio.commedicalnewstoday.com It is converted into tyrosine, which is then used to produce catecholamines (dopamine, norepinephrine (B1679862), epinephrine), neurotransmitters and hormones vital for neuroendocrine function. wikipedia.orgnbinno.com

Proline: Proline is a functional amino acid involved in metabolism, particularly the synthesis of arginine and glutamate (B1630785). nih.gov It also plays a role in cellular energy sensing and redox reactions. nih.gov

Glutamic Acid: As a key compound in cellular metabolism, glutamate is involved in the breakdown of dietary proteins and serves as metabolic fuel. wikipedia.orgnih.gov It is a central node in amino acid transamination, a key process in amino acid degradation. wikipedia.org

Collectively, the constituent amino acids of this compound are deeply involved in metabolic pathways and the synthesis of signaling molecules, suggesting that the tripeptide could participate in the intricate peptidergic regulation of metabolic, neuroendocrine, and immune homeostasis. researchgate.net

Table 1: Potential Contributions of this compound to Homeostatic Regulation Based on Constituent Amino Acids

| Amino Acid | Known Role in Homeostasis | Potential Implication for this compound Function |

|---|---|---|

| Phenylalanine (Phe) | Precursor to tyrosine, dopamine (B1211576), norepinephrine, and epinephrine (B1671497). metwarebio.comwikipedia.org | May influence neuroendocrine signaling pathways that regulate metabolism and mood. nbinno.com |

| Proline (Pro) | Involved in the synthesis of arginine and glutamate; acts as a sensor of cellular energy status. nih.gov | Could participate in metabolic sensing and regulation at the cellular level. |

| Glutamic Acid (Glu) | Key compound in cellular metabolism and amino acid degradation; precursor for GABA synthesis. wikipedia.orgnih.gov | May contribute to cellular energy balance and the regulation of neurotransmitter systems. |

Role in Specific Organ Systems (e.g., Nervous System, Cardiovascular System, Gastrointestinal System)

Bioactive peptides can exert significant effects on various organ systems. nih.gov The potential roles of this compound in specific systems are suggested by the functions of its amino acid components.

Nervous System: The nervous system is a primary site of action for many peptides. Glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, crucial for synaptic plasticity, learning, and memory. wikipedia.orgwikipedia.orgclevelandclinic.org Phenylalanine is a precursor to several key neurotransmitters, including dopamine and norepinephrine, which regulate mood, alertness, and memory. medicalnewstoday.comwikipedia.org Therefore, this compound, containing both of these amino acids, could potentially modulate neuronal function.

Cardiovascular System: Several peptides are known to be involved in the physiological and pathological processes of the cardiovascular system, including the control of vascular tone and blood pressure. nih.gov Proline is an essential component of collagen, which is vital for the structural integrity of blood vessels, and it helps maintain and strengthen heart muscles. drugbank.com Some tripeptides, such as KPV (Lysine-Proline-Valine), have demonstrated anti-inflammatory effects that may stabilize vulnerable plaque in blood vessels. revolutionhealth.org This suggests a potential structural or regulatory role for proline-containing peptides like this compound in cardiovascular health.

Gastrointestinal System: The gastrointestinal tract is where dietary proteins are broken down into smaller peptides and amino acids for absorption. antiaging-systems.com Di- and tripeptides are absorbed by specific transporters in the small intestine. antiaging-systems.com Proline plays a role in maintaining gut health and supporting the integrity of the intestinal lining.

Neuromodulatory or Neurotransmitter-like Actions (in Animal Models, In Vitro)

Based on its composition, this compound has a strong theoretical basis for exhibiting neuromodulatory or neurotransmitter-like actions.

Glutamic Acid Component: As the primary excitatory neurotransmitter, glutamate's presence in the peptide sequence is highly significant. wikipedia.orgimrpress.com Glutamatergic systems are fundamental to most functions of the nervous system, including cognitive functions like thinking and learning. clevelandclinic.org Peptides containing glutamate could potentially interact with glutamate receptors or modulate glutamatergic transmission.

Phenylalanine Component: Phenylalanine serves as the initial molecule in the metabolic pathway that produces catecholamines (dopamine, norepinephrine, epinephrine). wikipedia.org These molecules are critical neurotransmitters that regulate consciousness, cognition, attention, and emotion. clevelandclinic.org Peptides containing phenylalanine may influence the synthesis or release of these neurotransmitters.

Proline Component: The rigid structure of proline can induce specific conformations in peptide chains, which is often crucial for their biological activity and interaction with receptors. natu.carenih.gov Proline-rich peptides are known to be involved in modulating protein-protein interactions and cell signaling pathways. nih.govresearchgate.net

While direct evidence for this compound is lacking, the combination of an excitatory amino acid (Glu), a neurotransmitter precursor (Phe), and a structurally significant amino acid (Pro) suggests a high potential for activity within the central nervous system.

Regulation of Hormonal Release or Action

Peptide hormones are a major class of hormones that regulate a wide spectrum of physiological processes, including metabolism, growth, and stress. wikipedia.orgunacademy.com They are synthesized as precursor molecules (preprohormones) and processed into their active forms. wikipedia.org These hormones act by binding to specific receptors on the surface of target cells, initiating intracellular signaling cascades, often via second messengers. wikipedia.orgunacademy.comoup.com

Given that this compound is a peptide, it could theoretically function as a hormone or a modulator of hormone action. Its potential roles could be:

Acting as a Neuropeptide: Many peptides function as both neurotransmitters in the nervous system and as hormones in the bloodstream. wikipedia.org

Modulating Endocrine Pathways: Phenylalanine is a precursor to the catecholamine hormones epinephrine and norepinephrine, which are released by the adrenal medulla. wikipedia.org Peptides containing this amino acid could influence this pathway.

Component of a Larger Hormone: The this compound sequence may exist within a larger prohormone, being released to perform a specific function or acting as part of the larger molecule.

Contribution to Stress Response and Adaptation Mechanisms

The body's response to stress involves a complex interplay of the nervous, endocrine, and immune systems, with peptides playing a key role as signaling molecules. antiaging-systems.com Endogenous peptides are involved in the compensatory and adaptive responses to stressors and disruptions in homeostasis. antiaging-systems.com

The amino acid components of this compound are directly linked to the stress response:

Phenylalanine: As the precursor to norepinephrine and epinephrine (adrenaline), phenylalanine is at the start of the pathway that produces the primary hormones of the "fight-or-flight" response. wikipedia.org These catecholamines are crucial for mobilizing the body to handle acute stressors.

Proline: Proline concentrations have been noted to increase in response to cellular oxidative stress, and the amino acid possesses free-radical scavenging properties. nih.gov This suggests a role in adaptation to cellular stress.

Glutamic Acid: As the brain's main excitatory neurotransmitter, glutamate is involved in the central nervous system's response to stressful stimuli. wikipedia.org

Therefore, it is plausible that peptides like this compound, derived from protein breakdown during stress, could act as signals in the body's adaptation mechanisms. plantae.org

Involvement in Inflammatory Processes and Immune Cell Function (Mechanistic, In Vitro or Animal Models)

Bioactive peptides are increasingly recognized as potent modulators of the immune system and inflammatory processes. nih.govnih.govrevolutionhealth.org They can act as immunomodulatory, chemotactic, and antioxidant agents. nih.gov

Proline-Rich Peptides (PRPs): The presence of proline is a key feature. PRPs are a diverse group of molecules known for their immunomodulatory properties. nih.govdynamicchiropractic.comingentaconnect.com They can influence the activity of immune cells like T-lymphocytes and regulate cytokine production, helping to balance the immune response. researchgate.netdynamicchiropractic.com The specific structure conferred by proline is often essential for these activities. nih.gov

Hydrophobic Amino Acids: The anti-inflammatory activity of some peptides is linked to the presence of hydrophobic amino acids, like phenylalanine, at the N-terminus. mdpi.com These peptides can inhibit key inflammatory signaling pathways, such as the MAPK and NF-κB pathways, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.govmdpi.com

General Anti-Inflammatory Action: Many small peptides, both natural and synthetic, are effective immunomodulators that can interfere with the signal transduction pathways that lead to the expression of inflammatory cytokines. nih.gov Tripeptides such as KPV have demonstrated potent anti-inflammatory effects by suppressing pro-inflammatory cytokines. revolutionhealth.orgswolverine.com

Based on these general principles, this compound, as a proline-rich peptide containing a hydrophobic amino acid, could be hypothesized to possess immunomodulatory or anti-inflammatory properties.

Table 2: Summary of Inferred Physiological Roles of this compound

| Physiological System | Inferred Role of this compound | Basis of Inference |

|---|---|---|

| Homeostasis | Participation in metabolic, neuroendocrine, and immune regulation. | Constituent amino acids are key to metabolic pathways and neurotransmitter/hormone synthesis. metwarebio.comnih.govwikipedia.org Short peptides are known regulators of homeostasis. researchgate.net |

| Nervous System | Neuromodulatory or neurotransmitter-like actions. | Contains the excitatory neurotransmitter Glutamic Acid and the neurotransmitter precursor Phenylalanine. wikipedia.orgwikipedia.org |

| Cardiovascular System | Support of vascular integrity and function. | Proline is a major component of collagen, essential for blood vessel structure. drugbank.com Bioactive peptides can regulate vascular tone. nih.gov |

| Hormonal Regulation | Potential to act as a peptide hormone or modulate hormonal release. | General function of peptides as signaling molecules. wikipedia.org Phenylalanine is a precursor to catecholamine hormones. wikipedia.org |

| Stress Response | Contribution to adaptation and response to stressors. | Phenylalanine is a precursor to "fight-or-flight" hormones. wikipedia.org Proline is involved in oxidative stress responses. nih.gov |

| Immune/Inflammatory | Potential immunomodulatory and anti-inflammatory effects. | Proline-rich peptides are known immunomodulators. nih.govdynamicchiropractic.com Hydrophobic amino acids like Phenylalanine contribute to anti-inflammatory activity in peptides. mdpi.com |

Developmental Roles and Tissue Remodeling

Current scientific literature does not provide specific in vivo animal model data detailing the roles of this compound in developmental biology or tissue remodeling. The building blocks of this tripeptide, however, are known to be crucial in these processes. Proline, for instance, is a major component of collagen, a key structural protein in connective tissues, and is vital for protein synthesis and structure. nih.govtechnologynetworks.com Glutamate, another component, plays a role in the synthesis of other amino acids and is involved in various metabolic pathways. technologynetworks.comnih.gov

Developmental programming studies in animal models, such as rodents and sheep, have highlighted how maternal nutrition and environmental factors can influence offspring development and long-term health. nih.govresearchgate.net These studies often focus on the impact of broader dietary changes, such as protein restriction, rather than the specific effects of individual peptides like this compound. nih.gov

Interactions with Gut Microbiota and Host Physiology

Similarly, there is a lack of specific research on the interactions between this compound and the gut microbiota in animal models. The study of how the gut microbiome influences host physiology is a rapidly expanding field, with animal models being essential for understanding these complex relationships. nih.govnih.govmdpi.com Research in this area typically investigates the effects of dietary components like fiber and prebiotics on the composition and function of the gut microbiota, and the subsequent impact on host health. nih.govmdpi.com

While it is understood that the gut microbiota can metabolize dietary proteins and peptides, leading to the production of various metabolites that can influence the host, specific studies tracking the fate and effects of this compound within the gut and its interaction with the microbial community are not currently available. The general principles of host-microbiota interactions, such as immune system modulation and nutrient absorption, are well-established through studies in various animal models. nih.govmdpi.com However, the specific contribution of the this compound tripeptide to these processes remains an area for future investigation.

Interactive Data Table: Research Focus in Related Fields

| Research Area | Common Animal Models | Key Focus Areas of In Vivo Studies | Citation |

| Developmental Programming | Rodents, Sheep, Bovines | Maternal diet, environmental stressors, fetal growth, metabolic function in offspring. | nih.govresearchgate.net |

| Gut Microbiota Interactions | Mice, Zebrafish, Fruit Flies | Dietary fiber metabolism, immune system development, pathogen displacement, production of vitamins and short-chain fatty acids. | nih.govnih.govmdpi.com |

| Amino Acid Metabolism | Pigs, Chickens, Salmon | Protein synthesis, growth rates, metabolic pathway regulation. | nih.gov |

This table illustrates the current focus of related research fields, highlighting the gap in knowledge specifically concerning the tripeptide this compound.

Advanced Analytical Methodologies for Detection, Quantification, and Characterization of Phe Pro Glu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the ultrasensitive and selective quantification of peptides and amino acids in complex biological samples nih.govlcms.czlcms.czshimadzu.com. This method leverages the separation power of liquid chromatography to resolve analytes, followed by the high specificity and sensitivity of mass spectrometry for detection and quantification.

The analysis of amino acids such as Phenylalanine (Phe), Proline (Pro), and Glutamic acid (Glu), which constitute Phe-Pro-Glu, has been extensively optimized using LC-MS/MS. These methods often employ mixed-mode chromatography columns that combine ion-exchange and normal-phase characteristics, allowing for the direct separation of underivatized amino acids, including Phe and Pro, with high sensitivity and minimal matrix effects nih.govlcms.czlcms.czshimadzu.com. Detection is typically performed using Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) modes, which target specific precursor-to-product ion transitions, thereby enhancing selectivity and reducing background noise nih.govlcms.cz.

Table 1: Illustrative LC-MS/MS Performance Metrics for Amino Acid Analysis

| Analyte | Typical LOD (nM) | Typical LOQ (nM) | Accuracy (%) | Precision (%RSD) | Reference |

| Phenylalanine (Phe) | ~5-10 | ~10-20 | 80-120 | <15 | nih.govlcms.cz |

| Proline (Pro) | ~0.3-1 | ~1-3 | 80-120 | <15 | nih.govlcms.cz |

| Glutamic acid (Glu) | ~3.5-8.8 | ~8-20 | 80-120 | <15 | nih.govlcms.cz |

Note: LOD and LOQ values are indicative and can vary significantly based on sample matrix, instrument sensitivity, and specific method optimization.

Sample Preparation Strategies for Complex Biological Matrices

Effective sample preparation is paramount for successful LC-MS/MS analysis of this compound in biological matrices such as plasma or urine chromatographyonline.comresearchgate.net. The primary goals are to remove interfering substances (e.g., proteins, salts, lipids) that can cause ion suppression or saturation of the detector, and to concentrate the analyte if necessary.

Common sample preparation techniques include:

Protein Precipitation (PP): Often used for plasma samples, where an organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, followed by centrifugation and collection of the supernatant researchgate.net.

Dilute and Shoot (DS): For less complex matrices or when the analyte concentration is sufficiently high, simple dilution with a suitable solvent may suffice, minimizing sample handling and potential analyte loss nih.govresearchgate.net.

Solid-Phase Extraction (SPE): SPE is a more selective approach that utilizes a stationary phase to retain the analyte while allowing interfering compounds to pass through, or vice versa. This is particularly useful for complex samples like urine or when higher cleanup is required chromatographyonline.comresearchgate.net.

The choice of preparation method depends on the sample matrix, the concentration of this compound, and the specific LC-MS/MS method employed.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification